molecular formula C20H42 B1196419 Phytane CAS No. 638-36-8

Phytane

Cat. No.: B1196419
CAS No.: 638-36-8
M. Wt: 282.5 g/mol
InChI Key: GGYKPYDKXLHNTI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Phytane is an isoprenoid alkane formed when phytol, a chemical substituent of chlorophyll, loses its hydroxyl group . The primary target of this compound is the carotenoid biosynthesis pathway, specifically the enzyme Phytoene Synthase (PSY) . PSY catalyzes the first committed step in the carotenoid biosynthesis pathway and is a major rate-limiting enzyme of carotenogenesis .

Mode of Action

This compound interacts with its target, PSY, to modulate carotenoid biosynthesis. This interaction is regulated by various factors to respond to diverse developmental and environmental cues

Biochemical Pathways

This compound plays a role in the carotenoid biosynthesis pathway. It is involved in the formation of carotenoids, a group of lipophilic isoprenoid metabolites that play diverse roles in plants as essential photoprotective and light-harvesting pigments in photosynthesis . The downstream effects of this pathway include the synthesis of carotenoids, which are important for human nutrition and health as dietary precursors of vitamin A and antioxidants .

Pharmacokinetics

It is known that this compound is a non-polar organic compound, which suggests that it may have good bioavailability due to its ability to cross biological membranes

Result of Action

The molecular and cellular effects of this compound’s action are largely related to its role in the carotenoid biosynthesis pathway. By interacting with PSY, this compound can influence the production of carotenoids, which have various roles in plants and are beneficial to human health .

Action Environment

Environmental factors can influence the action of this compound. For instance, PSY, the primary target of this compound, is highly regulated by various regulators and factors to modulate carotenoid biosynthesis in response to diverse developmental and environmental cues . .

Biochemical Analysis

Biochemical Properties

Phytane plays a crucial role in various biochemical reactions, particularly in the degradation and transformation of organic matter. It interacts with several enzymes and proteins, including those involved in the oxidation and reduction processes. For instance, the biodegradation of this compound involves enzymes such as monooxygenases and dioxygenases, which introduce oxygen into the molecule, leading to its breakdown into smaller compounds . These interactions are essential for the conversion of this compound into more accessible forms of energy for microorganisms.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In microbial cells, this compound can be metabolized to produce energy and other essential biomolecules. It has been observed that the presence of this compound can induce the expression of specific genes involved in its catabolism . Additionally, this compound’s interaction with cell membranes can affect membrane fluidity and permeability, influencing overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. For example, this compound can bind to membrane proteins, altering their conformation and activity. This binding can lead to the activation or inhibition of enzymatic pathways, affecting cellular metabolism and energy production . Furthermore, this compound’s degradation products can act as signaling molecules, influencing gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under various environmental conditions, but it can undergo biodegradation by specific microorganisms . Over time, the degradation of this compound can lead to the accumulation of intermediate products, which may have different effects on cellular function. Long-term studies have shown that this compound and its degradation products can influence microbial community dynamics and metabolic activities.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolism and gene expression. In some cases, high doses of this compound have been associated with toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of understanding the threshold levels for this compound’s impact on biological systems.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to lipid metabolism and energy production. It is metabolized by enzymes such as monooxygenases and dioxygenases, which introduce oxygen into the molecule, leading to its breakdown into smaller compounds . These metabolic pathways are essential for the conversion of this compound into usable forms of energy and other biomolecules. Additionally, this compound’s degradation products can enter central metabolic pathways, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the movement of this compound across cell membranes and its localization within different cellular compartments . The distribution of this compound can affect its availability for metabolic processes and its overall impact on cellular function.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, this compound can be localized to cell membranes, where it interacts with membrane proteins and lipids . This localization can affect this compound’s activity and function, influencing cellular processes such as signaling and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phytane can be synthesized through the hydrogenation of phytol. The process involves the reduction of phytol using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources such as petroleum. The process includes distillation and chromatographic techniques to isolate this compound from other hydrocarbons .

Properties

IUPAC Name

2,6,10,14-tetramethylhexadecane
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InChI

InChI=1S/C20H42/c1-7-18(4)12-9-14-20(6)16-10-15-19(5)13-8-11-17(2)3/h17-20H,7-16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYKPYDKXLHNTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCC(C)CCCC(C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42
Source PubChem
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DSSTOX Substance ID

DTXSID70862339
Record name 2,6,10,14-Tetramethylhexadecane
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Molecular Weight

282.5 g/mol
Source PubChem
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Phytane
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Boiling Point

BP: 69-71 °C at 0.001 mm Hg
Record name Phytane
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Density

282.55
Record name Phytane
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Color/Form

Clear, colorless liquid

CAS No.

638-36-8
Record name Phytane
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Record name Phytane
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Record name 2,6,10,14-Tetramethylhexadecane
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Record name 2,6,10,14-tetramethylhexadecane
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Record name PHYTANE
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Record name Phytane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: Phytane is widely recognized as a diagenetic product of phytol, a side-chain constituent of chlorophyll, the ubiquitous plant pigment [].

ANone: While phytol is a dominant source, research suggests additional sources contribute to this compound formation. The positive y-axis intercepts observed in linear relationships between this compound and other isoprenoids suggest a contribution from higher molecular weight "parent" compounds, the identities of which remain unclear [].

ANone: The ratio of pristane to this compound (Pr/Ph) provides insights into the depositional environment of source rocks. For instance, a Pr/Ph ratio greater than 1 suggests formation under reducing conditions and montmorillonite catalysis, while a ratio less than 1 points towards illite catalysis []. High Pr/Ph ratios in oils are associated with restricted marine basins receiving significant terrestrial organic matter input [].

ANone: this compound, with the IUPAC name 2,6,10,14-tetramethylhexadecane, has a molecular formula of C20H42 and a molecular weight of 282.55 g/mol.

ANone: Gas chromatography, often coupled with mass spectrometry (GC/MS) is a common technique used to separate, identify, and quantify this compound in complex mixtures such as crude oil, sediments, and rock extracts [, , , ].

ANone: Yes, this compound and its stereoisomer, crocetane, can be separated using high-resolution gas chromatography with long HP-5 columns, achieving a resolution of up to 0.9. This separation allows for stable carbon isotope analysis of individual compounds, providing further insights into their origin [].

ANone: The ratio of pristane to n-C17 and this compound to n-C18 hydrocarbons serves as a valuable maturity indicator for petroleum. These ratios tend to decrease with increasing thermal maturity of the source rock [, , ].

ANone: Yes, the stable carbon isotopic composition of this compound, combined with other biomarkers and geochemical parameters, provides a powerful tool for correlating crude oils with their source rocks and understanding the paleoenvironment of their formation [, , , , ].

ANone: While considered relatively stable, pristane/phytane ratios can be influenced by weathering processes. In diesel fuel, significant variations in these ratios were observed alongside changes in other hydrocarbon indices after simulated weathering in seawater [].

ANone: this compound, alongside other biomarkers, can be employed to assess the effectiveness of bioremediation strategies for oil spills. By monitoring the changes in this compound concentrations and ratios, researchers can evaluate the extent of hydrocarbon degradation [, , ].

ANone: The presence and distribution of this compound in ancient sediments, alongside other biomarkers, provide valuable information about past ecosystems, including the type of organisms present and the prevailing environmental conditions [, , ].

ANone: Further research is needed to fully understand the complex interplay of factors influencing this compound formation, degradation, and its application as a biomarker in diverse fields, including geochemistry, environmental science, and paleoclimatology [, , ].

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